molecular formula C12H14N2O3 B13802890 2-Ethoxyethyl 1H-benzo[d]imidazole-4-carboxylate

2-Ethoxyethyl 1H-benzo[d]imidazole-4-carboxylate

Cat. No.: B13802890
M. Wt: 234.25 g/mol
InChI Key: OAIGTIRTVMRITO-UHFFFAOYSA-N
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Description

2-Ethoxyethyl 1H-benzo[d]imidazole-4-carboxylate is a chemical compound belonging to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and material sciences

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxyethyl 1H-benzo[d]imidazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-ethoxyethylamine with o-phenylenediamine in the presence of a suitable catalyst to form the benzimidazole ring. The carboxylate group is then introduced through esterification reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the desired product .

Chemical Reactions Analysis

Types of Reactions: 2-Ethoxyethyl 1H-benzo[d]imidazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted benzimidazole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

2-Ethoxyethyl 1H-benzo[d]imidazole-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethoxyethyl 1H-benzo[d]imidazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 2-Ethoxyethyl 1H-benzo[d]imidazole-4-carboxylate stands out due to its specific ethoxyethyl and carboxylate functional groups, which confer unique chemical properties and reactivity. These features make it a versatile compound for various applications, distinguishing it from other benzimidazole derivatives .

Properties

Molecular Formula

C12H14N2O3

Molecular Weight

234.25 g/mol

IUPAC Name

2-ethoxyethyl 1H-benzimidazole-4-carboxylate

InChI

InChI=1S/C12H14N2O3/c1-2-16-6-7-17-12(15)9-4-3-5-10-11(9)14-8-13-10/h3-5,8H,2,6-7H2,1H3,(H,13,14)

InChI Key

OAIGTIRTVMRITO-UHFFFAOYSA-N

Canonical SMILES

CCOCCOC(=O)C1=C2C(=CC=C1)NC=N2

Origin of Product

United States

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